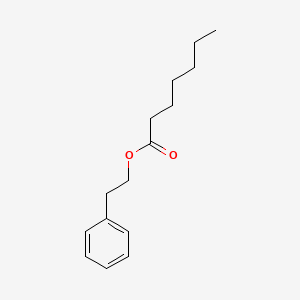

2-Phenylethyl heptanoate

CAS No.: 5454-11-5

Cat. No.: VC18408461

Molecular Formula: C15H22O2

Molecular Weight: 234.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5454-11-5 |

|---|---|

| Molecular Formula | C15H22O2 |

| Molecular Weight | 234.33 g/mol |

| IUPAC Name | 2-phenylethyl heptanoate |

| Standard InChI | InChI=1S/C15H22O2/c1-2-3-4-8-11-15(16)17-13-12-14-9-6-5-7-10-14/h5-7,9-10H,2-4,8,11-13H2,1H3 |

| Standard InChI Key | YMPDQHXHLKFWNN-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCC(=O)OCCC1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

2-Phenylethyl heptanoate, also known as phenylethyl heptanoate or 2-phenylethyl n-heptanoate, is an ester formed by the condensation of heptanoic acid and 2-phenylethanol. Its molecular structure comprises a phenyl group attached to an ethyl chain, which is esterified to a seven-carbon aliphatic acid (heptanoic acid) . The systematic IUPAC name is 2-phenylethyl heptanoate, and its CAS Registry Number is 5454-11-5 .

The compound’s SMILES notation is CCCCCCC(=O)OCCC1=CC=CC=C1, representing the heptanoyloxy group linked to the phenethyl moiety . Its InChIKey, YMPDQHXHLKFWNN-UHFFFAOYSA-N, provides a unique identifier for computational and database referencing .

Mass Spectrometry

Collision cross-section (CCS) values, critical for ion mobility spectrometry, vary with adduct formation. For instance:

Gas Chromatography

On a polar Carbowax 20M column, 2-phenylethyl heptanoate exhibits a retention index (RI) of 2233 under custom temperature programming . This RI aids in compound identification in essential oil analyses.

Physicochemical Properties

The compound’s molecular weight is 234.3340 g/mol, with a monoisotopic mass of 234.16194 Da . Its solubility profile favors non-polar solvents, aligning with its use in fragrance matrices. Predicted logP values suggest high lipophilicity, consistent with ester functionalities .

Synthesis and Production Methodologies

Enzymatic Catalysis in Continuous Systems

Recent advances highlight the efficiency of Novozym® 435 (immobilized Candida antarctica lipase B) in synthesizing 2-phenylethyl heptanoate analogs. A solvent-free packed-bed reactor achieved 99.01% molar conversion under optimized conditions:

This method outperforms batch processes, enabling 72-hour continuous operation without significant activity loss .

Table 1: Optimal Reaction Conditions for Enzymatic Synthesis

| Parameter | Optimal Value |

|---|---|

| Substrate Concentration | 62.07 mM |

| Flow Rate | 2.75 mL/min |

| Temperature | 54.03°C |

| Conversion Efficiency | 99.01 ± 0.09% |

Traditional Esterification Routes

Stability and Analytical Challenges

Degradation Pathways

Hydrolysis under acidic or alkaline conditions regenerates 2-phenylethanol and heptanoic acid. Storage in amber glass at <30°C is recommended to minimize ester breakdown .

Analytical Quantification

Reverse-phase HPLC with UV detection (λ = 254 nm) is the gold standard for quantification. Limits of detection (LOD) and quantification (LOQ) are reported as 0.1 µg/mL and 0.3 µg/mL, respectively .

Comparative Analysis with Structural Analogs

2-Phenylethyl Pentanoate vs. Heptanoate

The pentanoate analog () shares similar applications but differs in volatility due to its shorter carbon chain. Its lower molecular weight (206.28 g/mol) results in a higher evaporation rate, making it less suitable for long-lasting fragrances .

Toxicity and Regulatory Status

Neither compound has comprehensive toxicity profiles. The European Food Safety Authority (EFSA) lists 2-phenylethyl heptanoate as Generally Recognized as Safe (GRAS) for use in food additives at concentrations ≤0.1% .

Future Research Directions

-

Pharmacological Screening: Evaluate antimicrobial, anti-inflammatory, or antioxidant properties.

-

Green Synthesis: Develop biocatalytic routes using non-conventional solvents (e.g., ionic liquids).

-

Stability Enhancements: Microencapsulation techniques to prolong shelf life in cosmetic formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume